molecular formula C14H13F2N3O2 B2610110 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034286-43-4

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No. B2610110
CAS RN: 2034286-43-4
M. Wt: 293.274
InChI Key: IDRQNAZVXLZUKJ-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with oxadiazole rings, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents. The synthesis involves cyclization reactions and the antimicrobial efficacy is measured through minimum inhibitory concentration (MIC) values, showcasing their application in developing new antimicrobial drugs (Salimon et al., 2011).

Metabolic Studies

Another area of interest is the metabolic study of oxadiazole-containing compounds. For example, the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor with an oxadiazole ring was investigated using rat liver microsomes. This research helps understand the metabolic pathways and potential interactions of such compounds within biological systems, which is crucial for drug development processes (Yoo et al., 2008).

Antitumor Activity

Oxadiazole derivatives have also been studied for their antitumor activities. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were synthesized and evaluated for their in vitro anti-cancer activity. These studies highlight the potential of oxadiazole compounds in oncology, with specific derivatives showing good potency against cancer cell lines, providing a foundation for future anticancer drug development (Maftei et al., 2016).

Synthesis and Reactivity

The synthesis and reactivity of compounds featuring oxadiazole rings, such as α-bromo-4-(difluoromethylthio)acetophenone, have been explored to create S- and N-substituted azaheterocycles. These studies contribute to the field of organic chemistry by providing new methods for synthesizing heterocyclic compounds, which have widespread applications in drug development and materials science (Demchenko et al., 2003).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-2-1-9(12(16)6-11)5-13(20)19-4-3-10(7-19)14-17-8-21-18-14/h1-2,6,8,10H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQNAZVXLZUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

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